molecular formula C7H10N2OS B13099997 (S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B13099997
M. Wt: 170.23 g/mol
InChI Key: XMGCCBQWHDYHEH-YFKPBYRVSA-N
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Description

(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thioxo group and a hexahydropyrrolo[1,2-a]pyrazinone ring system. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a suitable amine with a thioxo compound under acidic or basic conditions can lead to the formation of the desired heterocyclic ring system .

Industrial Production Methods

Industrial production of this compound often involves optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions that favor the formation of the target compound while minimizing by-products. Techniques such as crystallization and chromatography are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy as a drug candidate for various diseases.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of (S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. Additionally, the heterocyclic ring system can interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying heterocyclic chemistry .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

(8aS)-4-sulfanylidene-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C7H10N2OS/c10-7-5-2-1-3-9(5)6(11)4-8-7/h5H,1-4H2,(H,8,10)/t5-/m0/s1

InChI Key

XMGCCBQWHDYHEH-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@H]2C(=O)NCC(=S)N2C1

Canonical SMILES

C1CC2C(=O)NCC(=S)N2C1

Origin of Product

United States

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